1,3,5(10)-Estratriene

Descripción general

Descripción

1,3,5(10)-Estratriene is a naturally occurring steroid hormone that plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. It is a form of estrogen, which is primarily produced in the ovaries. This compound is also involved in various physiological processes, including the regulation of the menstrual cycle and reproductive tissues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,5(10)-Estratriene can be synthesized through several methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to form the steroid nucleus. The key steps include:

Cyclization: Squalene undergoes cyclization to form lanosterol.

Oxidation: Lanosterol is oxidized to form various intermediates.

Reduction: The intermediates are reduced to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the ovaries of animals or plants that produce estrogen. The extraction process includes:

Isolation: The compound is isolated from the biological material using solvents.

Purification: The isolated compound is purified through chromatography techniques to obtain a high-purity product.

Análisis De Reacciones Químicas

Sulfonation and Sulfate Conjugation

The A-ring hydroxyl group of 1,3,5(10)-estratriene derivatives undergoes sulfonation via cytosolic sulfotransferases (SULTs), critical for estrogen metabolism. SULT1E1 catalyzes the transfer of a sulfate group from PAPS (3′-phosphoadenosine-5′-phosphosulfate) to the 3-hydroxyl position, forming sulfate conjugates. Key mechanistic insights include:

-

Catalytic residues : K47, H107, and S137 facilitate proton abstraction and sulfate transfer via an in-line displacement mechanism .

-

Substrate binding : Hydrophobic residues (e.g., Y20, F23, F75) stabilize the steroid backbone, while hydrogen bonds position the cofactor .

Table 1: Key Residues in SULT1E1 Substrate Binding

| Residue | Role in Binding/Mechanism |

|---|---|

| Y20 | π–π interaction with B-ring |

| H107 | Proton abstraction |

| S137 | Stabilizes K47-PAPS interaction |

Photochemical Reactions

Nitro-substituted estratriene derivatives undergo UV-induced reactions:

-

4-Bromo-3-methoxy-2-nitroestra-1,3,5(10)-trien-17-one reacts with amines under light, forming covalent adducts useful as photoaffinity labels .

-

Mechanism : Photoexcitation generates nitro radicals, leading to C–N bond formation or nitro-to-keto transformations .

Redox and Antioxidant Mechanisms

Synthetic estratriene analogs like 17β-butoxy-1,3,5(10)-estratrien-3-ol scavenge hydroxyl radicals via:

-

Para-quinol formation : The phenolic A-ring oxidizes to 10β-hydroxy-17β-butoxyestra-1,3,5(10)-trien-3-one, losing estrogenic activity .

-

Enzymatic regeneration : NAD(P)H-dependent reductases restore the parent compound in tissues, creating an antioxidant cycle .

Table 3: Antioxidant Activity Parameters

| Parameter | Value |

|---|---|

| Hydroxyl radical scavenging | 2.7 × 10⁵ L/mol·s (k) |

| Reductive recovery rate | 85% (brain tissue) |

Metabolic Pathways

Hepatic metabolism involves:

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Chemistry: Precursor for Steroidal Compounds

1,3,5(10)-Estratriene serves as a precursor in the synthesis of various steroidal compounds. Its structural framework is crucial for the development of other estrogens and steroid derivatives used in pharmaceutical applications. For instance, it can be chemically modified to produce estrone and estradiol through oxidation and reduction reactions respectively .

2. Biological Research: Hormonal Regulation

Research has demonstrated that this compound plays a vital role in hormone regulation within biological systems. It binds to estrogen receptors (ERα and ERβ), influencing gene transcription related to cell growth and differentiation. This binding mechanism is essential for understanding its role in reproductive health and endocrine function .

3. Medicine: Hormone Replacement Therapy

In clinical settings, this compound is utilized in hormone replacement therapy (HRT) for menopausal women. Its estrogenic properties help alleviate symptoms associated with menopause such as hot flashes and osteoporosis prevention. The compound's efficacy is being studied further to optimize its use in HRT formulations .

Industrial Applications

1. Pharmaceutical Production

The compound is extensively used in the pharmaceutical industry for synthesizing various medicinal compounds. Its derivatives are crucial for developing contraceptives and treatments for hormone-related disorders .

2. Cosmetics Industry

Due to its estrogen-like properties, this compound is also incorporated into cosmetic products aimed at improving skin elasticity and reducing signs of aging.

Case Study 1: Superestrogen Development

A notable study focused on the synthesis of (E)-17-oximino-3-O-sulfamoyl-1,3,5(10)-estratriene demonstrated its potential as a superestrogen. This compound exhibited potent inhibitory effects on steroid sulfatases while also stimulating uterine growth significantly more than traditional estrogens like estrone. This highlights the compound's dual functionality as both an inhibitor and a potent estrogenic agent .

Case Study 2: Structural Analysis

In another research effort, the structural analysis of various derivatives of this compound revealed insights into conformational flexibility within its B-ring region. Understanding these structural characteristics aids in predicting biological activity and tailoring new compounds with desired effects .

Mecanismo De Acción

1,3,5(10)-Estratriene exerts its effects by binding to estrogen receptors, which are found in various tissues, including the breast, uterus, and brain. Upon binding, the compound activates the receptor, leading to the transcription of specific genes involved in cell growth, differentiation, and reproductive functions. The primary molecular targets include:

- Estrogen Receptor Alpha (ERα)

- Estrogen Receptor Beta (ERβ)

Comparación Con Compuestos Similares

1,3,5(10)-Estratriene is similar to other estrogenic compounds, such as:

- Estrone : Another form of estrogen with a similar structure but different biological activity.

- Estriol : A weaker estrogen compared to this compound.

- Estradiol : The most potent form of estrogen, closely related to this compound.

Uniqueness

This compound is unique due to its specific role in the regulation of the menstrual cycle and its potent estrogenic activity, making it a critical compound in both physiological and therapeutic contexts.

Actividad Biológica

1,3,5(10)-Estratriene is a steroid compound that exhibits significant biological activity, particularly in the realm of hormonal regulation and therapeutic applications. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

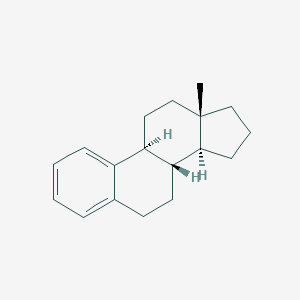

Chemical Structure and Properties

This compound is characterized by its unique steroid structure, which allows it to interact with estrogen receptors in the body. The compound can be represented as follows:

- Chemical Formula : C18H22

- Molecular Weight : 246.37 g/mol

The structure includes a triene system that is crucial for its estrogenic activity.

This compound primarily acts as an estrogen receptor agonist , influencing various physiological processes:

- Binding Affinity : It binds to estrogen receptors (ERα and ERβ), which mediates its effects on gene expression related to reproductive health and other physiological functions.

- Regulation of Gene Expression : Upon binding to estrogen receptors, it activates transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

- Estrogenic Activity : In a study assessing various estratriene derivatives, it was found that modifications at specific positions significantly affected their estrogenic potency. For instance, compounds with an ethynyl group at the 17 position showed enhanced activity compared to others .

- Progestational Effects : Research indicates that certain derivatives of estratriene exhibit progestational effects, making them potential candidates for hormone replacement therapy (HRT) and contraceptive formulations .

Study 1: Estrogen Receptor Binding Assay

A study investigated the binding affinity of 11β-methoxy-17-ethynyl-1,3,5(10)-estratriene to estrogen receptors. The results indicated a high affinity for ERα compared to ERβ, suggesting selective estrogen receptor modulation (SERM) properties.

| Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) |

|---|---|---|

| 11β-Methoxy Estratriene | 0.5 | 2.0 |

| Estradiol | 0.1 | 0.2 |

Study 2: Pharmacokinetics in Animal Models

In a pharmacokinetic study involving rats, the following parameters were assessed after administration of various doses of estratriene derivatives:

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

|---|---|---|---|

| 10 | 150 | 2 | 4 |

| 50 | 350 | 1 | 6 |

| 100 | 600 | 0.5 | 8 |

The data suggest that higher doses lead to increased plasma concentrations and longer half-lives .

Clinical Implications

The potential applications of this compound derivatives include:

Propiedades

IUPAC Name |

(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h2-3,5-6,15-17H,4,7-12H2,1H3/t15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCRYAZDZCJZFG-BDXSIMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC=CC=C4C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923933 | |

| Record name | Estrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-09-0 | |

| Record name | 1,3,5(10)-Estratriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F274X7VR4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.